molecular formula C8H16N2O B1599531 4-(3S)-3-Pyrrolidinyl-morpholine CAS No. 216669-67-9

4-(3S)-3-Pyrrolidinyl-morpholine

Cat. No. B1599531
M. Wt: 156.23 g/mol
InChI Key: OPJDRNMJJNFSNZ-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3S)-3-Pyrrolidinyl-morpholine can be achieved through various routes. One practical and facile method involves starting from readily available 4-oxo-L-proline derivatives . These derivatives can be transformed into all four diastereoisomers of 3-fluoro-4-hydroxyprolines (F-fl Hyps) , which serve as precursors for the target compound . Further optimization and scale-up studies are essential for efficient production.


Molecular Structure Analysis

The molecular structure of 4-(3S)-3-Pyrrolidinyl-morpholine consists of a morpholine ring fused to a pyrrolidine ring . The 3-fluoro substitution at the pyrrolidine position alters the ring pucker and the trans:cis amide bond ratio. Notably, fluorination at C3 inverts the natural preference of the pyrrolidine ring from C4-exo to C4-endo pucker. This modification affects the hydrogen bond donor capacity of the C4 hydroxyl . The compound’s 3D structure and conformational properties are crucial for understanding its interactions with biological targets.

properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDRNMJJNFSNZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428352
Record name 4-(3S)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3S)-3-Pyrrolidinyl-morpholine

CAS RN

216669-67-9
Record name 4-(3S)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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